molecular formula C10H14N2O3S B12685821 Acetamide, N-butyl-N-(2-nitro-3-thienyl)- CAS No. 122777-70-2

Acetamide, N-butyl-N-(2-nitro-3-thienyl)-

Cat. No.: B12685821
CAS No.: 122777-70-2
M. Wt: 242.30 g/mol
InChI Key: WRLIXCPYCQJUQP-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C10H14N2O3S It is known for its unique structure, which includes a nitro group and a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- typically involves the reaction of 2-nitro-3-thiophenecarboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products:

    Oxidation: Oxidized derivatives of the nitro group.

    Reduction: Amine derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

Chemistry: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology: In biological research, this compound may be used to study the effects of nitro and thienyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.

Industry: In the industrial sector, Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thienyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Acetamide, N-(2-nitro-3-thienyl)-: Similar structure but lacks the butyl group.

    N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group and an acetamide moiety but with a different aromatic ring.

    N-(2-Hydroxy-5-nitrosophenyl)acetamide: Similar to the previous compound but with a nitroso group instead of a nitro group.

Uniqueness: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a butyl group and a nitro-thienyl moiety

Properties

CAS No.

122777-70-2

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

N-butyl-N-(2-nitrothiophen-3-yl)acetamide

InChI

InChI=1S/C10H14N2O3S/c1-3-4-6-11(8(2)13)9-5-7-16-10(9)12(14)15/h5,7H,3-4,6H2,1-2H3

InChI Key

WRLIXCPYCQJUQP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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